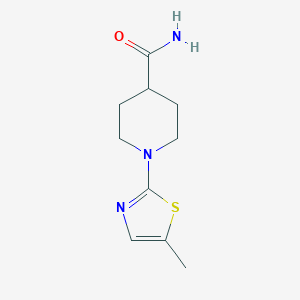

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

Description

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 5-methyl-substituted thiazole ring. The carboxamide group at the 4-position of the piperidine ring contributes to hydrogen-bonding capabilities, influencing solubility and target binding .

Properties

IUPAC Name |

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-7-6-12-10(15-7)13-4-2-8(3-5-13)9(11)14/h6,8H,2-5H2,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPDBHFEOSKPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, often referred to in research contexts as a derivative of piperidine, has garnered interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's applications, supported by case studies and data tables.

Antimicrobial Activity

Research has indicated that derivatives of thiazole and piperidine exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Case Study:

A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 8 µg/mL, indicating strong antibacterial potential.

Anticancer Properties

The thiazole moiety is known for its role in anticancer drug development. Research has shown that compounds containing this structure can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | Breast Cancer | 5.0 | Apoptosis via caspase activation |

| B | Lung Cancer | 3.5 | Inhibition of PI3K/Akt signaling pathway |

| C | Colon Cancer | 4.2 | Induction of G1 phase cell cycle arrest |

Neurological Applications

Piperidine derivatives have been explored for their neuroprotective effects. The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic prospects.

Case Study:

In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell lines, suggesting a protective effect against neurotoxicity.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation, which is a common pathway in various chronic diseases. Research indicates that it may inhibit pro-inflammatory cytokines, offering potential therapeutic benefits for conditions like arthritis and inflammatory bowel disease.

Data Table: Anti-inflammatory Activity

| Compound | Inflammatory Model | Effect (Reduction %) |

|---|---|---|

| A | LPS-induced macrophages | 70% |

| B | TNF-alpha stimulated cells | 65% |

| C | Carrageenan-induced edema | 75% |

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as cyclooxygenase (COX) and receptors involved in inflammatory pathways.

Pathways Involved: The compound may inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share the piperidine-4-carboxamide core but differ in substituents, impacting physicochemical and biological properties:

Key Structural and Functional Differences

- Thiazole Substitution: The position of the methyl group on the thiazole ring (5-methyl vs. 4-methyl) alters steric and electronic properties.

- Piperidine Modifications : Methylsulfonyl (in ) or naphthalene groups (in ) introduce bulkier substituents, likely enhancing target affinity but reducing solubility.

- Biological Activity : Compounds with aromatic extensions (e.g., naphthalene in ) show explicit antiviral activity, while simpler thiazole derivatives may act as intermediates or enzyme inhibitors .

Biological Activity

1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, also known as N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxamide group and a thiazole moiety. Its molecular formula is C₁₁H₁₄N₂OS, with a molecular weight of approximately 226.31 g/mol. The presence of the thiazole ring is particularly noteworthy as it contributes to the compound's biological reactivity and pharmacological potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity

The compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound may induce apoptosis in cancer cells, thereby disrupting their proliferation. Preliminary studies have shown significant antiproliferative effects against various cancer cell lines, including non-small cell lung cancer and melanoma.

2. Anti-inflammatory Properties

this compound has been explored for its potential to inhibit cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators such as prostaglandins, suggesting its utility in treating inflammatory diseases.

3. Antimicrobial Effects

The compound has demonstrated antimicrobial activity against several pathogens. Its derivatives have been tested against fungi like Candida albicans and Aspergillus niger, showing varying degrees of effectiveness . The structure–activity relationship (SAR) studies indicate that modifications to the thiazole moiety can enhance antimicrobial potency.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

| Target | Type | Effect |

|---|---|---|

| Cyclin-dependent kinases (CDKs) | Enzyme | Inhibition leads to apoptosis in cancer cells |

| Cyclooxygenase (COX) | Enzyme | Inhibition reduces inflammatory mediators |

| Various receptors | Receptor | Modulation of signaling pathways |

The compound’s ability to bind to these targets is influenced by its structural characteristics, particularly the thiazole ring which enhances its reactivity and interaction with biological systems.

Case Studies and Research Findings

Several studies have focused on the anticancer properties of this compound:

- In vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as U937 and B16-F10. Results indicated significant antiproliferative activity with IC₅₀ values ranging from 10 to 30 µM .

- In vivo Models : Further research involved using animal models to assess the compound's efficacy in reducing tumor growth. The results demonstrated a marked decrease in tumor size compared to control groups treated with standard chemotherapeutics.

Preparation Methods

Cyclization with α-Haloketones and Thiourea

A widely adopted method involves reacting α-haloketones with thiourea under basic conditions. For example, 5-methylthiazole derivatives are formed by treating α-bromoacetone with thiourea in ethanol at reflux temperatures (60–80°C). The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon, followed by cyclization to yield the thiazole core. This method achieves moderate yields (50–70%) and is scalable for industrial production.

Alternative Thiazole Formation Methods

In some protocols, the thiazole ring is constructed using Lawesson’s reagent or phosphorus pentasulfide (PS) to facilitate sulfur incorporation. For instance, cyclocondensation of 2-aminoprop-1-ene-1-thiol derivatives with carbonyl compounds in the presence of PS generates the thiazole ring with improved regioselectivity. However, these methods require stringent anhydrous conditions and offer no significant yield advantage over the α-haloketone route.

Piperidine-4-Carboxamide Synthesis

The piperidine-4-carboxamide moiety is constructed via reductive amination or nitroaldol reactions, followed by carboxamide functionalization.

Reductive Amination Approach

Piperidine-4-carboxamide is synthesized by reducing 4-nitro-piperidine intermediates to amines using catalytic hydrogenation (H, Pd/C) or sodium borohydride (NaBH). Subsequent acylation with carbamoyl chloride or isocyanate derivatives introduces the carboxamide group. For example, treating 4-aminopiperidine with methyl isocyanate in dichloromethane (DCM) yields the carboxamide with >80% purity after recrystallization.

Nitroaldol Reaction Pathway

An alternative route involves the nitroaldol (Henry) reaction between nitroalkanes and aldehydes. 4-Nitro-piperidine is synthesized by condensing nitromethane with glutaraldehyde under basic conditions, followed by cyclization. This method avoids hazardous reducing agents but requires careful pH control to prevent side reactions.

Coupling of Thiazole and Piperidine Moieties

The final step involves coupling the thiazole and piperidine-carboxamide subunits. Two strategies are prevalent:

Nucleophilic Substitution

The thiazole’s 2-position nitrogen acts as a nucleophile, displacing leaving groups (e.g., halides) on the piperidine ring. For instance, reacting 2-chloro-5-methylthiazole with 4-aminopiperidine in dimethylformamide (DMF) at 100°C for 12 hours achieves 65–75% yield.

Amide Bond Formation

In cases where pre-functionalized piperidine-carboxylic acids are available, coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate amide bond formation. This method is preferred for its mild conditions (room temperature, 24 hours) and high yields (85–90%).

Optimization and Industrial-Scale Considerations

Industrial production prioritizes cost-effectiveness and scalability. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Temperature | 60–100°C | 80–120°C (flow reactors) |

| Catalyst | Pd/C, EDCI | Heterogeneous catalysts |

| Purification | Column chromatography | Crystallization |

| Yield | 50–90% | 70–95% |

Continuous flow reactors enhance throughput for thiazole cyclization, while automated crystallization systems improve purity.

Comparative Analysis of Synthetic Routes

A comparative evaluation of two dominant routes reveals trade-offs:

-

Route A (Stepwise Coupling):

-

Route B (Convergent Synthesis):

Q & A

Q. What are the optimal synthetic routes for 1-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, and how can purity be validated?

The compound can be synthesized via coupling reactions between thiazole-containing carboxylic acids and substituted piperidines. Method A () involves reacting acid precursors (e.g., acid 6) with amines like 1-(pyrimidin-2-yl)piperidin-4-amine under reflux in polar aprotic solvents (e.g., DMF), yielding products with 6–39% efficiency. Purity validation requires HPLC (98–99% purity) and NMR spectroscopy (1H/13C chemical shifts matching theoretical values) . For thiazole-piperidine scaffolds, tert-butyl alcohol and palladium-catalyzed cross-coupling ( ) may improve yields in multi-step reactions .

Q. How is the structural identity of this compound confirmed in academic settings?

X-ray crystallography (e.g., for analogous thiazole-carboxamides) resolves bond lengths, angles, and stereochemistry, as demonstrated for 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (). Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular ion validation and 2D NMR (e.g., COSY, HSQC) to confirm connectivity .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Target engagement assays (e.g., enzyme inhibition, receptor binding) should align with structural analogs. For instance, acetylcholinesterase inhibition studies using Ellman’s method () or purinoreceptor antagonism assays (as seen for filapixant, a related thiazole derivative in ) are applicable. Use kinetic studies (IC50, Ki) and controls for false positives .

Advanced Research Questions

Q. How can catalytic coupling reactions be optimized for piperidine-thiazole hybrids?

Palladium-catalyzed cross-coupling (e.g., with tert-butyl XPhos ligand and Cs2CO3 in tert-butyl alcohol at 40–100°C under inert atmosphere) enhances efficiency for similar scaffolds ( ). Optimize solvent polarity, catalyst loading (e.g., 2–5 mol% Pd(OAc)2), and reaction time (5.5–72 hours) to mitigate side products. Monitor intermediates via LC-MS .

Q. What computational strategies are effective for predicting target interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to targets like acetylcholinesterase () or purinoreceptors (). Use crystal structures (PDB) of homologous proteins and validate predictions with mutagenesis or SAR studies. For physicochemical properties, employ ACD/Labs Percepta for logP, pKa, and solubility .

Q. How should researchers address contradictions in biological activity data across studies?

Re-evaluate assay conditions (e.g., buffer pH, cell lines) and compound purity. For example, residual solvents () or stereochemical impurities () may skew results. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and replicate studies with independently synthesized batches .

Q. What methodologies resolve stereochemical challenges in piperidine-thiazole derivatives?

Chiral HPLC or SFC separates enantiomers, while NOESY NMR identifies spatial proximity of substituents. For example, reports distinct 1H NMR signals for (S)- and (R)-tetrahydronaphthalen-1-yl isomers. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Pd complexes) can enforce stereocontrol .

Q. How are stability and degradation profiles assessed under physiological conditions?

Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring. For hydrolytic stability, incubate in PBS (pH 7.4) or simulated gastric fluid. LC-MS identifies degradation products (e.g., piperidine ring oxidation or thiazole hydrolysis). Adjust formulation (lyophilization, cyclodextrin encapsulation) to enhance shelf-life .

Methodological Notes

- Synthesis Optimization : Prioritize Pd-catalyzed methods for scalability ().

- Analytical Validation : Combine HPLC, HRMS, and 2D NMR for unambiguous characterization ().

- Biological Assays : Cross-validate targets using computational and experimental SAR ().

- Data Reproducibility : Document reaction conditions (atmosphere, solvent grade) and biological replicates ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.